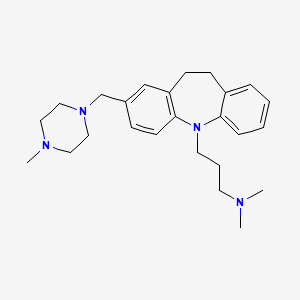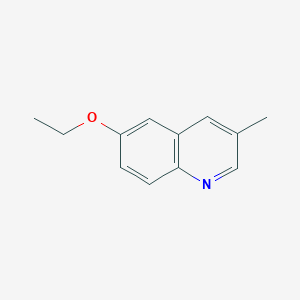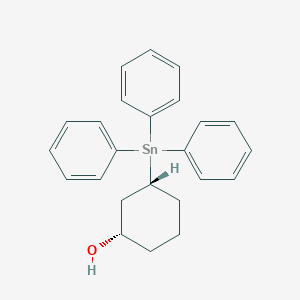
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a cyclohexanol moiety bonded to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenylstannyl lithium or triphenylstannyl chloride under controlled conditions. The stereochemistry of the product is influenced by the choice of reagents and reaction conditions.
Cyclohexanone and Triphenylstannyl Lithium: This method involves the addition of triphenylstannyl lithium to cyclohexanone, followed by stereoselective reduction to yield the desired product.
Cyclohexanone and Triphenylstannyl Chloride: In this approach, cyclohexanone is reacted with triphenylstannyl chloride in the presence of a base to form the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various stereoisomers.
科学研究应用
Chemistry
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is used as a reagent in organic synthesis for the formation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, organotin compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. The specific applications of this compound in biology may involve its use as a probe or intermediate in biochemical studies.
Medicine
While organotin compounds have shown promise in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop safer derivatives with potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and triphenylstannyl groups. These interactions can influence various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological studies.
相似化合物的比较
Similar Compounds
Triphenyltin Hydroxide: Similar in structure but lacks the cyclohexanol moiety.
Cyclohexylstannane: Contains a cyclohexyl group bonded to tin but lacks the triphenyl groups.
Triphenylstannyl Methanol: Similar but with a methanol moiety instead of cyclohexanol.
Uniqueness
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the combination of cyclohexanol and triphenylstannyl groups
属性
CAS 编号 |
64739-01-1 |
|---|---|
分子式 |
C24H26OSn |
分子量 |
449.2 g/mol |
IUPAC 名称 |
(1S,3R)-3-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,6-7H,1,3-5H2;3*1-5H;/t6-;;;;/m1..../s1 |
InChI 键 |
SXCDJIBFOAQFQR-CZNRRTBNSA-N |
手性 SMILES |
C1C[C@@H](C[C@@H](C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
规范 SMILES |
C1CC(CC(C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
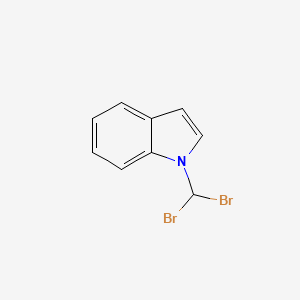

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
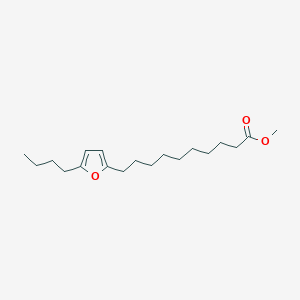
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
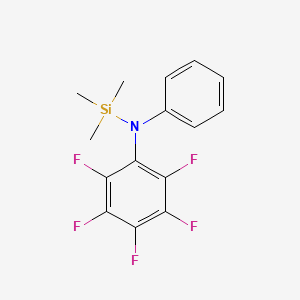

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
